molecular formula C14H16N2O2 B7553405 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine

Cat. No. B7553405
M. Wt: 244.29 g/mol
InChI Key: LVNFEYDGPQCSGX-UHFFFAOYSA-N
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Description

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine, also known as MOB, is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. MOB has a unique chemical structure that makes it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine is not fully understood, but it is believed to involve interactions with specific targets in cells. This compound has been shown to bind to certain enzymes and receptors, which can affect their activity and function. For example, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target and the concentration used. For example, this compound has been found to have antimicrobial activity against certain bacteria and fungi, which can be attributed to its ability to disrupt cell membranes and inhibit DNA synthesis. This compound has also been shown to have anticancer activity, which can be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine has several advantages for lab experiments, including its unique chemical structure, diverse biological activities, and relative ease of synthesis. However, there are also some limitations to working with this compound, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine. One area of interest is the development of this compound derivatives with improved biological activities and pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with specific targets in cells. Finally, the potential applications of this compound in drug discovery and development should be further explored, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug development.
In conclusion, this compound is a heterocyclic organic compound with potential applications in drug discovery and development. Its unique chemical structure and diverse biological activities make it an interesting target for synthesis and investigation. Further research on this compound is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine involves the reaction of 2,3-dihydro-1,4-benzoxazine with 5-methyl-1,2-oxazole-3-methanol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and dehydration. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine has been studied for its potential applications in drug discovery and development. It has been found to have a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

IUPAC Name

2-methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-7-12(15-18-10)9-16-8-11(2)17-14-6-4-3-5-13(14)16/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNFEYDGPQCSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2O1)CC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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